molecular formula C19H21FN2O3S B3548782 N-cyclohexyl-2-[(4-fluorophenyl)sulfonylamino]benzamide

N-cyclohexyl-2-[(4-fluorophenyl)sulfonylamino]benzamide

Cat. No.: B3548782
M. Wt: 376.4 g/mol
InChI Key: CEKNJTUDLPHDRL-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[(4-fluorophenyl)sulfonylamino]benzamide: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexyl group, a fluorophenyl group, and a sulfonylamino group attached to a benzamide backbone, making it a subject of interest in medicinal chemistry and material science.

Properties

IUPAC Name

N-cyclohexyl-2-[(4-fluorophenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c20-14-10-12-16(13-11-14)26(24,25)22-18-9-5-4-8-17(18)19(23)21-15-6-2-1-3-7-15/h4-5,8-13,15,22H,1-3,6-7H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKNJTUDLPHDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-[(4-fluorophenyl)sulfonylamino]benzamide typically involves the following steps:

    Formation of the Benzamide Backbone: The initial step involves the preparation of the benzamide backbone through the reaction of benzoic acid derivatives with amines under acidic or basic conditions.

    Introduction of the Sulfonylamino Group: The sulfonylamino group is introduced by reacting the benzamide intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is incorporated through nucleophilic aromatic substitution reactions, often using fluorobenzene derivatives and appropriate catalysts.

    Cyclohexyl Group Addition: The final step involves the addition of the cyclohexyl group through alkylation reactions using cyclohexyl halides and strong bases like sodium hydride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of cyclohexanone derivatives.

    Reduction: Reduction reactions can target the sulfonylamino group, converting it to sulfonamide or amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products Formed:

    Oxidation: Cyclohexanone derivatives.

    Reduction: Sulfonamide or amine derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry: N-cyclohexyl-2-[(4-fluorophenyl)sulfonylamino]benzamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological research, this compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It is investigated for its interactions with biological targets such as enzymes and receptors.

Medicine: The compound is explored for its potential therapeutic applications, including its role as an inhibitor of specific enzymes or as a ligand for receptor binding. Its unique structure makes it a candidate for drug development in areas such as oncology and neurology.

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[(4-fluorophenyl)sulfonylamino]benzamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonylamino group can form hydrogen bonds with active site residues, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

  • N-cyclohexyl-2-{[(4-fluorophenyl)sulfonyl]amino}benzamide
  • N-cyclohexyl-2-[(2R,3S,6S)-3-[(4-fluorophenyl)sulfonylamino]-2-(hydroxymethyl)-3,6-dihydro-2H-pyran-6-yl]acetamide

Comparison: N-cyclohexyl-2-[(4-fluorophenyl)sulfonylamino]benzamide stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable tool in both research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclohexyl-2-[(4-fluorophenyl)sulfonylamino]benzamide
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